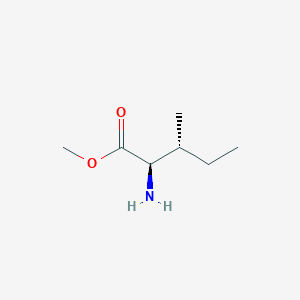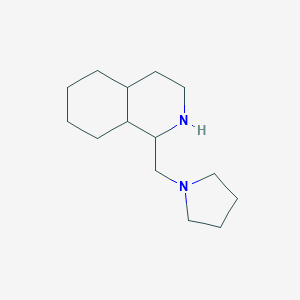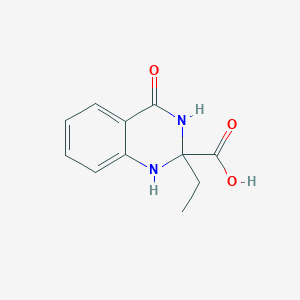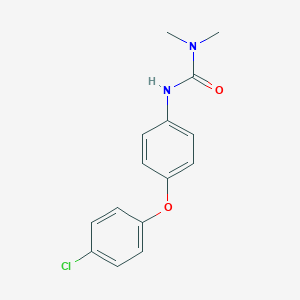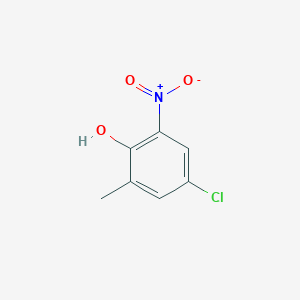
4-Chloro-6-nitro-o-cresol
Übersicht
Beschreibung
4-Chloro-6-nitro-o-cresol is a compound with the molecular formula C7H6ClNO3 . It is also known by other synonyms such as 4-chloro-2-methyl-6-nitrophenol .
Synthesis Analysis
The synthesis of this compound involves a solid mixture of phenol and Bi(NO3)3.5H2O or Fe(NO3)3.9H2O, to which acetone is added . The resulting mixture is stirred at room temperature under air or at reflux for 2-24 hours . The nitrated products are separated or purified using silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 187.58 g/mol . The compound has a computed InChIKey of AQCYSHAXKXQEFZ-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC(=C1O)N+[O-])Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.58 g/mol . It has a computed XLogP3 of 2.9, indicating its partition coefficient between octanol and water . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance Spectra Analysis
A study on the nuclear magnetic resonance spectra of 4,6-disubstituted o-cresols, including 4-Chloro-6-nitro-o-cresol, revealed insights into the chemical shifts of ring protons and spin-spin coupling constants. This information is vital for understanding the molecular structure and electron distribution in these compounds (Kondo, 1965).
Chlorination Mechanism in Organic Solvents
Research exploring the chlorination of o-cresol, which is closely related to this compound, indicated the influence of solvent on the chlorination mechanism. This study contributes to understanding how different environmental conditions affect the production and yield of chlorinated cresols (Campbell & Shields, 1965).
Synthesis and Antibacterial Activities
The synthesis of new 4-aryloxymethylcoumarins, derived from reactions with compounds including this compound, demonstrated potential antibacterial and antifungal activities. This application highlights the role of this compound in developing new pharmaceutical agents (Basanagouda et al., 2009).
Molecular Structure and Spectroscopic Analysis
A detailed study on the molecular structure and spectroscopic analysis (FTIR, FT-Raman, and NMR) of 6-chloro-o-cresol, which is structurally similar to this compound, provides a comprehensive understanding of the physical and chemical properties of these types of compounds (Krishnakumar et al., 2012).
Photocatalytic Degradation Studies
Investigations into the heterogeneous photocatalytic degradation of cresols and nitrophenols, including this compound, provide insight into the environmental fate of these compounds. Such studies are crucial for understanding how these substances break down in natural settings and their potential impacts (Wang et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds like chlorinated nitrophenols are known to interact with various enzymes and proteins in bacterial cells .
Mode of Action
The mode of action of 4-chloro-2-methyl-6-nitrophenol involves a process called nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile. The compound is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .
Biochemical Pathways
The degradation of 4-chloro-2-methyl-6-nitrophenol is suspected to involve the hnp gene cluster . The hnp genes are significantly upregulated in the presence of the compound . The enzymes HnpAB and HnpC, encoded by the hnp genes, catalyze the conversion of the compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone and the subsequent ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .
Pharmacokinetics
It’s important to note that the compound’s solubility in dioxane is reported to be 05 g/5mL , which could influence its bioavailability.
Result of Action
The result of the action of 4-chloro-2-methyl-6-nitrophenol is the transformation of the compound into less harmful substances through the biochemical pathway mentioned above . This transformation is part of the compound’s degradation process, which helps in reducing its environmental impact.
Action Environment
The action of 4-chloro-2-methyl-6-nitrophenol is influenced by various environmental factors. For instance, the compound’s degradation rate can be affected by the presence of other substances, pH levels, temperature, and the presence of specific bacterial strains . Furthermore, the compound is known to be toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can significantly impact the environment.
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methyl-6-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, it is degraded via the 1,2,4-benzenetriol (BT) pathway . The enzymes involved in this pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-nitrophenol on cells are primarily related to its degradation and metabolism. In Exiguobacterium sp. PMA, a Gram-positive bacterium, 4-Chloro-2-methyl-6-nitrophenol is used as the sole carbon and energy source . Its degradation results in the release of stoichiometric amounts of chloride and ammonium ions .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-methyl-6-nitrophenol involves its conversion to BT via chloro-1,4-benzoquinone by the enzyme HnpAB . This enzyme has a Km of 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 . The BT ring is then cleaved by HnpC to form maleylacetate .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-2-methyl-6-nitrophenol over time in laboratory settings are yet to be fully elucidated. It is known that the bacterium Exiguobacterium sp. PMA can degrade 4-Chloro-2-methyl-6-nitrophenol up to a concentration of 0.6 mM .
Metabolic Pathways
4-Chloro-2-methyl-6-nitrophenol is involved in the BT metabolic pathway in Cupriavidus sp. CNP-8 . This pathway involves the enzymes HnpAB and HnpC .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCYSHAXKXQEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170064 | |
| Record name | 4-Chloro-6-nitro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1760-71-0 | |
| Record name | 4-Chloro-2-methyl-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-nitro-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-nitro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 4-chloro-2-methyl-6-nitrophenol is treated with chlorine in an acidic environment?
A1: Research has shown that chlorination of 4-chloro-2-methyl-6-nitrophenol with chlorine in acetic acid containing concentrated hydrochloric acid leads to the formation of epimeric acyclic carboxylic acids. [] This reaction unexpectedly opens the aromatic ring, showcasing the influence of the substituents on the reactivity of the phenol. The structures of these products were elucidated, with one confirmed by X-ray crystallography. Interestingly, similar chlorination reactions on related compounds, 2,4-dichloro-6-nitrophenol and 2,4-dichloro-6-methylphenol, did not yield analogous acyclic products. [] This highlights the specific influence of the methyl and nitro substituents on the reaction pathway.
Q2: Does 4-chloro-2-methyl-6-nitrophenol interact with DNA?
A2: Studies exploring potential interactions between environmental pollutants and DNA investigated 4-chloro-2-methyl-6-nitrophenol, identified as a transformation product of certain herbicides. [] Results suggest that this compound may interact with calf thymus DNA through a non-covalent mode. [] While the exact nature of this interaction requires further investigation, this finding raises important questions about the potential genotoxic effects of this compound.
Q3: What are the implications of the observed reactivity and DNA interaction of 4-chloro-2-methyl-6-nitrophenol?
A3: The formation of acyclic carboxylic acids from 4-chloro-2-methyl-6-nitrophenol under chlorination highlights its unique reactivity influenced by its substituents. [] This information is valuable for understanding its potential transformations in different environments and designing synthetic strategies. The observed interaction with DNA, though requiring further characterization, raises concerns about possible genotoxic effects. [] Further research is crucial to assess potential risks associated with exposure to this compound and understand its long-term impact on biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




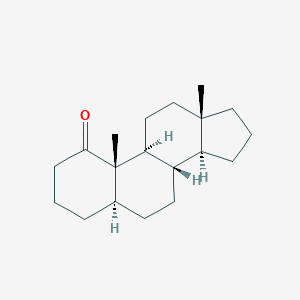
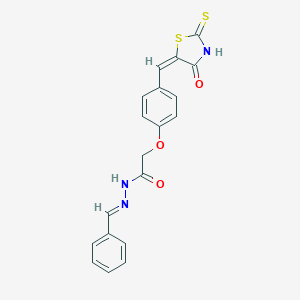

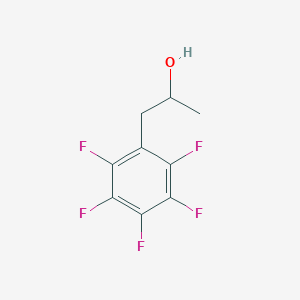
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)


